3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one
CAS No.: 2034426-92-9
Cat. No.: VC11797320
Molecular Formula: C15H15N5O3S
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034426-92-9 |
|---|---|
| Molecular Formula | C15H15N5O3S |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
| Standard InChI | InChI=1S/C15H15N5O3S/c1-9-8-12(17-23-9)14(21)19-5-2-10(3-6-19)20-15(22)13-11(16-18-20)4-7-24-13/h4,7-8,10H,2-3,5-6H2,1H3 |
| Standard InChI Key | HOUCSHJUZJXVHX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
| Canonical SMILES | CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Introduction
The compound 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d] triazin-4-one is a complex organic molecule characterized by its unique structural features. It consists of a thieno[3,2-d] triazine core fused with a piperidine derivative that incorporates a 5-methyl-1,2-oxazole-3-carbonyl moiety. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups that may influence biological activity and chemical reactivity.
Structural Features
-
Thieno[3,2-d]123triazine Core: This scaffold is associated with diverse pharmacological effects, including potential antimicrobial and anticancer properties.
-
Piperidine Derivative: Incorporates a 5-methyl-1,2-oxazole-3-carbonyl moiety, which contributes to its complex biological activity profile.
-
5-Methyl-1,2-oxazole-3-carbonyl Moiety: Enhances the compound's reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. The process may involve condensation reactions, cyclization, and other organic transformations tailored to form the thieno-triazine scaffold and integrate the piperidine and oxazole components.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d] triazin-4-one. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Fluoro-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one | Contains a quinazolin core | Fluorine substitution enhances bioactivity |
| 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | Features an imidazolidine moiety | Potential for diverse biological activity |
| N-[[(2R)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide | Incorporates a sulfonamide group | Known for antibacterial properties |
Research Directions
Further research into the biological activity of 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3H,4H-thieno[3,2-d] triazin-4-one could focus on:
-
Interaction Studies: Understanding how this compound interacts with biological targets using techniques such as molecular docking and binding affinity assays.
-
Pharmacological Evaluation: Investigating its potential therapeutic effects, including antimicrobial and anticancer activities.
-
Safety Assessment: Evaluating the safety hazards associated with this compound to ensure its safe handling and potential use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume